7-(Aminomethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Aminomethyl)indolin-2-one is a compound that belongs to the indolin-2-one family, which is a significant class of heterocyclic compounds. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications. The indolin-2-one scaffold is a core structure in many natural products and synthetic drugs, making it a valuable target for chemical synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)indolin-2-one can be achieved through several methods. One common approach involves the reaction of indolin-2-one with formaldehyde and ammonium chloride under acidic conditions. This method typically requires heating the reaction mixture to facilitate the formation of the aminomethyl group at the 7-position of the indolin-2-one ring .
Another method involves the use of metal-free conditions, such as an iodine-promoted one-pot synthesis. This approach uses molecular iodine in the presence of dimethyl sulfoxide (DMSO) at elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indolin-2-one derivatives .
Scientific Research Applications
7-(Aminomethyl)indolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, leading to DNA damage and cell death . Additionally, the compound can generate reactive species through reductive bioactivation, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: The parent compound of 7-(Aminomethyl)indolin-2-one, known for its broad-spectrum biological activities.
3-Hydroxyindolin-2-one: A derivative with significant antioxidant activity.
Oxoindolin-2-one: Another derivative used in the development of acetylcholine esterase inhibitors for Alzheimer’s disease.
Uniqueness
This compound is unique due to its aminomethyl group at the 7-position, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential for therapeutic applications compared to other indolin-2-one derivatives .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-(aminomethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c10-5-7-3-1-2-6-4-8(12)11-9(6)7/h1-3H,4-5,10H2,(H,11,12) |
InChI Key |
CKIMGYNVRWHHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)CN)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.